8-ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl morpholine-4-carboxylate
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Overview
Description
8-ethoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl morpholine-4-carboxylate is a complex organic compound with a unique structure that includes both chromene and morpholine moieties
Preparation Methods
The synthesis of 8-ethoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl morpholine-4-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the chromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethoxy group: This step involves the ethoxylation of the chromene core using ethylating agents such as ethyl iodide or ethyl bromide in the presence of a base.
Formation of the morpholine moiety: This can be done by reacting the intermediate with morpholine under suitable conditions.
Coupling of the chromene and morpholine units: This final step involves the esterification or amidation reaction to form the desired compound.
Industrial production methods would likely involve optimization of these steps to increase yield and purity, as well as scaling up the reactions to meet commercial demands.
Chemical Reactions Analysis
8-ethoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The ethoxy group or other substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding acids or amines.
Scientific Research Applications
8-ethoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl morpholine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structure and possible biological activities.
Materials Science: It can be used in the development of new materials with specific properties, such as optical or electronic materials.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: Its interactions with biological molecules can be studied to understand its mechanism of action and potential as a drug candidate.
Mechanism of Action
The mechanism of action of 8-ethoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
8-ethoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl morpholine-4-carboxylate can be compared with other similar compounds, such as:
Chromene derivatives: These compounds share the chromene core and may have similar chemical properties and reactivity.
Morpholine derivatives: Compounds with the morpholine moiety can be compared in terms of their biological activities and applications.
Ester and amide derivatives:
The uniqueness of 8-ethoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl morpholine-4-carboxylate lies in its combined structure, which may confer distinct properties and applications not found in simpler analogs.
Properties
IUPAC Name |
[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl] morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO8/c1-2-31-20-5-3-4-15-12-19(24(28)34-23(15)20)18-14-22(27)33-21-13-16(6-7-17(18)21)32-25(29)26-8-10-30-11-9-26/h3-7,12-14H,2,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUFMVGNZQMTMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OC(=O)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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